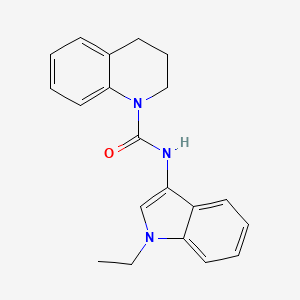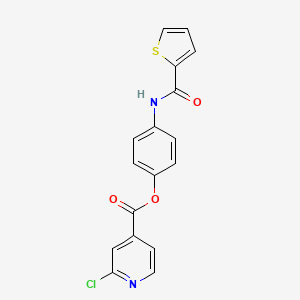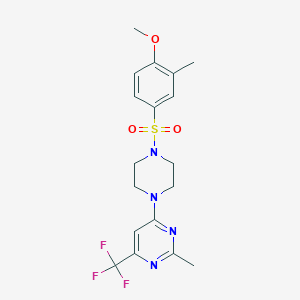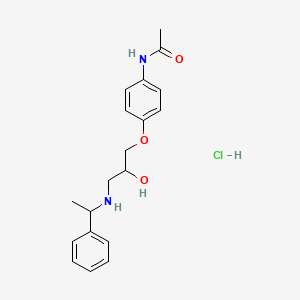![molecular formula C24H17Cl2N3 B2476195 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-12-0](/img/structure/B2476195.png)
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17Cl2N3 and its molecular weight is 418.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
Research on pyrazolo[3,4-b]quinoline derivatives has shown their potential for a wide range of biological activities. These compounds, including 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, exhibit antimicrobial and antiviral activities. Their molecular and supramolecular structures have been explored, revealing that their molecules can be linked through hydrogen bonds and π-π stacking interactions to form complex arrangements. Such structural characteristics could make them valuable in the design of new therapeutic agents (Kumara et al., 2016).
Optical and Electronic Properties
Studies on the optical and electronic properties of pyrazoloquinoline derivatives have provided insights into their potential applications in material science. For instance, their absorption spectra have been investigated, showing that substitutions at different positions can significantly affect their optical behaviors. This is crucial for developing materials with specific optical properties for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells (Koścień et al., 2003).
Corrosion Inhibition
Quinoxaline derivatives, closely related to pyrazoloquinolines, have demonstrated efficacy as corrosion inhibitors for metals. The study of these compounds in acidic environments has shown that they can significantly reduce corrosion rates, making them suitable for protecting industrial machinery and infrastructure (Saraswat & Yadav, 2020).
Green Chemistry Applications
The L-proline-catalyzed synthesis of benzo[h]pyrazolo[3,4-b]quinoline derivatives through a "on water" method presents an environmentally friendly approach to constructing complex heterocyclic compounds. This method emphasizes high atom economy and avoids the use of hazardous solvents, aligning with the principles of green chemistry (Rajesh et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-14-3-10-22-19(11-14)24-20(13-27-22)23(16-5-7-17(25)8-6-16)28-29(24)18-9-4-15(2)21(26)12-18/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCNXVDAPUTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)






![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)
![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)


![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)